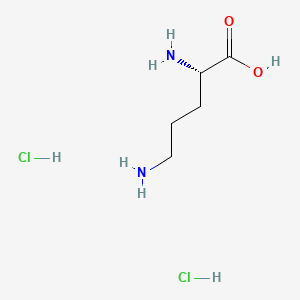

Chlorhydrate de L-ornithine

Vue d'ensemble

Description

L-Ornithine dihydrochloride is a salt form of L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. This compound is essential for the disposal of excess nitrogen in the body and acts as a precursor for other amino acids such as citrulline and arginine . L-Ornithine dihydrochloride is commonly used in nutritional supplements and has various applications in medicine and industry.

Applications De Recherche Scientifique

L-Ornithine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of polyamines such as putrescine and spermidine.

Biology: L-Ornithine is involved in the urea cycle and is essential for nitrogen metabolism.

Medicine: It is used in the treatment of hepatic encephalopathy and as a nutritional supplement to enhance athletic performance and wound healing.

Industry: L-Ornithine dihydrochloride is used in the production of pharmaceuticals and as a feed additive in animal nutrition

Mécanisme D'action

Target of Action

L-Ornithine dihydrochloride primarily targets the urea cycle in the body . It is produced from the splitting off of urea from arginine . L-Ornithine dihydrochloride allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine .

Mode of Action

L-Ornithine dihydrochloride is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This interaction with its targets leads to changes in the body’s nitrogen balance and growth hormone levels .

Biochemical Pathways

L-Ornithine dihydrochloride plays a central role in the urea cycle, which is critical for the disposal of excess nitrogen . It is also the starting point for the synthesis of many polyamines such as putrescine and spermine . In the metabolic pathway of L-ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .

Pharmacokinetics

It is known that l-ornithine dihydrochloride is a small molecule with a molecular weight of 20508 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The action of L-Ornithine dihydrochloride results in the production of the body’s proteins, enzymes, and muscle tissue . It is also claimed to enhance the release of growth hormone and to burn excess body fat . Furthermore, L-Ornithine dihydrochloride is necessary for proper immune function and good liver function .

Analyse Biochimique

Biochemical Properties

L-Ornithine dihydrochloride is involved in several biochemical reactions, primarily within the urea cycle. It interacts with enzymes such as arginase, which converts L-arginine into L-ornithine and urea. This reaction is vital for the removal of excess nitrogen from the body. Additionally, L-Ornithine dihydrochloride serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, through the action of the enzyme ornithine decarboxylase . These polyamines are essential for cell growth and differentiation.

Cellular Effects

L-Ornithine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the levels of growth hormone, cortisol, and melatonin in animal models . Furthermore, L-Ornithine dihydrochloride can enhance the production of nitric oxide by increasing the availability of L-arginine, which is a substrate for nitric oxide synthase. This, in turn, affects vasodilation and blood flow regulation .

Molecular Mechanism

At the molecular level, L-Ornithine dihydrochloride exerts its effects through several mechanisms. It binds to and activates ornithine decarboxylase, leading to the production of polyamines that are crucial for cell proliferation and differentiation . Additionally, L-Ornithine dihydrochloride can influence gene expression by modulating the activity of transcription factors involved in the regulation of metabolic pathways. It also plays a role in the detoxification of ammonia by facilitating its conversion to urea through the urea cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Ornithine dihydrochloride can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to L-Ornithine dihydrochloride has been observed to improve sleep quality and reduce stress markers in animal models . Additionally, its effects on cellular function, such as the modulation of hormone levels, can be sustained over extended periods .

Dosage Effects in Animal Models

The effects of L-Ornithine dihydrochloride vary with different dosages in animal models. Low to moderate doses have been shown to improve liver function and reduce ammonia levels in cases of hepatic encephalopathy . High doses may lead to adverse effects, such as gastrointestinal disturbances and alterations in electrolyte balance . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

L-Ornithine dihydrochloride is involved in several metabolic pathways, including the urea cycle and polyamine biosynthesis. In the urea cycle, it acts as a substrate for ornithine transcarbamylase, which catalyzes the formation of citrulline from ornithine and carbamoyl phosphate . This reaction is crucial for the detoxification of ammonia. Additionally, L-Ornithine dihydrochloride is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation .

Transport and Distribution

L-Ornithine dihydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. In mitochondria, ornithine carriers facilitate the exchange of ornithine for citrulline, linking the matrix and cytoplasmic reactions of the urea cycle . This transport mechanism ensures the efficient removal of excess nitrogen and the synthesis of urea. Additionally, L-Ornithine dihydrochloride can be transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes .

Subcellular Localization

The subcellular localization of L-Ornithine dihydrochloride is primarily within the mitochondria, where it participates in the urea cycle. It is also found in the cytoplasm, where it serves as a precursor for polyamine synthesis . The localization of L-Ornithine dihydrochloride within specific cellular compartments is essential for its function in metabolic pathways and the regulation of cellular processes. Post-translational modifications and targeting signals may direct L-Ornithine dihydrochloride to specific organelles, ensuring its proper function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Ornithine dihydrochloride can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH adjustment using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH adjusted using barium hydroxide. Finally, hydrochloric acid is added, and the solution is vacuum concentrated, cooled, and filtered to obtain L-Ornithine dihydrochloride .

Industrial Production Methods: Industrial production of L-Ornithine dihydrochloride often employs microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, although it requires optimization to meet market demands .

Analyse Des Réactions Chimiques

Types of Reactions: L-Ornithine dihydrochloride undergoes various chemical reactions, including:

Oxidation: L-Ornithine can be oxidized to form L-arginine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The amino groups in L-Ornithine can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: L-arginine is a major product formed from the oxidation of L-Ornithine.

Substitution: Various derivatives, including N-acyl ornithine, can be formed

Comparaison Avec Des Composés Similaires

L-Arginine: Another amino acid involved in the urea cycle, L-arginine is a direct precursor of L-Ornithine.

L-Citrulline: This compound is also part of the urea cycle and is synthesized from L-Ornithine.

Putrescine: A polyamine derived from L-Ornithine, putrescine is involved in cell growth and differentiation.

Uniqueness: L-Ornithine dihydrochloride is unique due to its dual role in nitrogen disposal and polyamine synthesis. Unlike L-arginine and L-citrulline, L-Ornithine is not coded for by DNA and is not incorporated into proteins, making it a non-proteinogenic amino acid .

Propriétés

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBAVEGDXFHRQP-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884235 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-16-1 | |

| Record name | Ornithine L-form dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N284L2VLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Ornithine dihydrochloride interact with its target and what are the downstream effects?

A1: L-Ornithine dihydrochloride is primarily recognized for its role as a substrate for nitric oxide synthase (NOS) enzymes. [, ] While not a direct inhibitor, it competes with L-arginine, the primary substrate of NOS, thereby influencing nitric oxide (NO) production. [, ] This modulation of NO levels has significant downstream effects on various physiological processes, including vasodilation, neurotransmission, and immune responses. [, , ]

Q2: What is the role of L-Ornithine dihydrochloride in studying nitric oxide signaling?

A2: Researchers often employ L-Ornithine dihydrochloride alongside specific NOS inhibitors to dissect the complexities of NO signaling pathways. [, , ] For instance, observing the effects of L-Ornithine dihydrochloride in the presence of a selective iNOS (inducible NOS) inhibitor like S,S′-1,4-phenylene-bis (1,2-ethanediyl)bis-isothiourea, dihydrobromide can provide insights into the specific contribution of iNOS-derived NO in a given biological response. []

Q3: Are there any studies investigating the combined effects of L-Ornithine dihydrochloride and other agents?

A3: Yes, researchers have explored the combined effects of L-Ornithine dihydrochloride with other agents. One study investigated the impact of combining L-Ornithine dihydrochloride with the tyrosine kinase inhibitor E7080 on colorectal cancer cells. [] Interestingly, the combination demonstrated enhanced antiproliferative, antiangiogenic, and apoptotic effects compared to E7080 alone. []

Q4: How does the application of L-Ornithine dihydrochloride vary in different experimental settings?

A4: The application of L-Ornithine dihydrochloride differs depending on the research question. In in vitro studies, it can be directly applied to cell cultures to manipulate NO production and assess downstream cellular responses. [] For in vivo studies, L-Ornithine dihydrochloride is typically administered systemically, often through intraperitoneal injections, to investigate its impact on physiological processes in animal models. [, ]

Q5: Have there been any observations regarding the impact of L-Ornithine dihydrochloride on red blood cells?

A5: Research suggests that L-Ornithine dihydrochloride plays a role in red blood cell function, particularly in the context of aging. [] One study found that the concentration of L-Ornithine dihydrochloride, which serves as a substrate for both RBC-NOS and arginase I, significantly decreased as red blood cells aged in healthy individuals. [] This observation hints at the intricate interplay between L-Ornithine dihydrochloride, NO production, and red blood cell function throughout their lifespan.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.